N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-17-3-9-22(10-4-17)31(28,29)25-13-11-24(12-14-25)15-20(27)16-30-21-7-5-19(6-8-21)23-18(2)26/h3-10,20,27H,11-16H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEMDSGGDQGFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylpiperazine Intermediate Formation
The synthesis begins with the preparation of 4-tosylpiperazine, a critical intermediate. Tosylation of piperazine involves reacting piperazine with p-toluenesulfonyl chloride in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction is typically conducted at 0–5°C to minimize side reactions, with triethylamine as a base to neutralize HCl byproducts.
Reaction Conditions for Tosylation
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF or dichloromethane | |
| Temperature | 0–5°C | |
| Base | Triethylamine | |
| Reaction Time | 4–6 hours |
The product is isolated via filtration and recrystallized from ethanol, yielding 4-tosylpiperazine with >95% purity.
Epoxide Ring-Opening Reaction
The next step involves coupling 4-tosylpiperazine with an epoxide precursor, (R)-(-)-1-phenyl-1,2-ethanediol, to form the hydroxypropoxy backbone. This reaction exploits the nucleophilic properties of the piperazine nitrogen, which attacks the epoxide’s electrophilic carbon. The process is conducted in THF at 20–25°C for 12–18 hours, achieving a 70–80% yield.
Optimization Insights
Acetamide Coupling
The final step introduces the acetamide group via a nucleophilic aromatic substitution (SNAr) reaction. 4-Aminophenol is reacted with acetyl chloride in the presence of a base such as potassium carbonate, followed by coupling with the hydroxypropoxy-tosylpiperazine intermediate. This step employs acetonitrile as the solvent at 60–70°C for 6–8 hours.
Critical Parameters for Acetamide Formation
Purification and Crystallization
Isolation of α-Form Crystals
The crude product is purified via recrystallization from a mixture of ethyl acetate and hexane (1:3 v/v). Cooling the solution to 5–10°C over 10–15 hours induces crystallization of the α-form polymorph, which is isolated by vacuum filtration.
Crystallization Conditions
Purity Analysis
Final purity is assessed using HPLC and chiral chromatography. The process yields >99.5% chemical purity and >99.8% enantiomeric excess, meeting pharmaceutical-grade standards.
Comparative Analysis of Synthetic Routes
VulcanChem Protocol
VulcanChem’s documented synthesis emphasizes strict temperature control during epoxide ring-opening to prevent racemization. The use of borane-THF ensures >99% regioselectivity, critical for maintaining stereochemical integrity.
Key Deviation :
Challenges and Mitigation Strategies
Impurity Control
Common impurities include unreacted tosylpiperazine (Impurity A) and acetylated byproducts (Impurity B). These are minimized by:
Solvent Selection Impact
THF consistently delivers superior yields and purity due to its ability to solubilize both polar and nonpolar intermediates.
Research Applications and Derivatives
Recent studies have explored structural analogs of this compound for β3-adrenergic receptor agonism. Modifications at the tosyl group (e.g., substituting methyl with trifluoromethyl) show enhanced binding affinity in vitro .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide in an aprotic solvent.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by its complex structure, which includes a tosylpiperazine moiety linked to a hydroxypropoxyphenyl group. The synthesis typically involves multi-step reactions, including the formation of the piperazine derivative followed by acylation to yield the final product.
Anticonvulsant Activity
Recent studies have focused on the anticonvulsant properties of similar phenylacetamide derivatives. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity in animal models. The results indicated that certain derivatives exhibited significant protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
Table 1: Anticonvulsant Activity of Phenylacetamide Derivatives
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) | Toxic Dose (TD50) | Protective Index (PI) |
|---|---|---|---|---|
| Compound 20 | 52.30 | ND | >500 | >9.56 |
| Valproic Acid | 485 | 646 | 784 | 1.6 |
| Phenytoin | 28.10 | >500 | >100 | >3.6 |
Note: ND indicates not determined.
The study highlighted that compound 20 was particularly effective in the MES model, showcasing its potential as an anticonvulsant agent.
Neuroprotective Effects
Research has also indicated that compounds with similar structures may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability to modulate neurotransmitter systems and protect neuronal integrity is a promising area for future research.
Pain Management
Given its structural similarity to other analgesics, N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide could be explored for its analgesic properties. The modulation of pain pathways through piperazine derivatives has been documented in various studies, suggesting potential applications in pain management therapies.
Psychiatric Disorders
The piperazine moiety is known for its activity on serotonin receptors, which could make this compound a candidate for treating psychiatric disorders such as anxiety and depression. Further investigations into its pharmacodynamics and receptor interactions are warranted.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- A study published in Pharmaceutical Chemistry Journal demonstrated the synthesis of N-phenylacetamides with notable anticonvulsant activity, emphasizing structure-activity relationships (SAR) that could guide future drug design .
- Another investigation highlighted the role of piperazine derivatives in modifying neurochemical pathways, suggesting their utility in developing novel therapeutic agents for neurological conditions .
Mechanism of Action
The mechanism of action of N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can enhance the compound’s binding affinity to these targets, while the hydroxypropoxy and acetamide groups can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Atenolol ()
Structure: (RS)-2-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide. Key Differences:
- Atenolol replaces the 4-tosylpiperazine with an isopropylamino group.
- Lacks the sulfonyl moiety, reducing molecular weight (C14H22N2O3 , 266.34 g/mol).
Functional Impact : - Atenolol is a β1-selective adrenergic receptor antagonist, whereas the target compound’s tosylpiperazine may confer affinity for serotonin or dopamine receptors due to sulfonamide interactions .
- The sulfonyl group in the target compound enhances polarity (PSA = 74.27 vs.
N-[4-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]phenyl]acetamide ()
Structure : C21H27N3O3 (369.46 g/mol).
Key Differences :
- Substitutes the 4-tosyl group with a phenylpiperazine .
Functional Impact : - The absence of the sulfonyl group reduces hydrogen-bonding capacity, likely lowering receptor-binding affinity compared to the target compound.
- Lower melting point (160°C vs. predicted >300°C for the target compound) suggests differences in crystallinity and stability .
N-[3-[4-[2-Hydroxy-3-((1-methylethyl)amino)propoxy]phenyl]propyl]acetamide ()
Structure : Includes a propyl chain instead of a propoxy linker.
Key Differences :
Physicochemical and Pharmacokinetic Comparisons
Pharmacokinetic Implications :
- The target compound’s tosylpiperazine group may enhance metabolic stability by resisting oxidative degradation compared to atenolol’s isopropylamino group .
Research Findings and Therapeutic Potential
Biological Activity
N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics:
- Molecular Formula: C₁₈H₂₃N₃O₃S
- Molecular Weight: 357.46 g/mol
- IUPAC Name: this compound
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are critical for mood regulation and pain perception.
-
Serotonin Receptor Modulation:
- The compound shows affinity for serotonin receptors, potentially influencing mood and anxiety levels.
- Study Example: In vitro assays demonstrated that the compound could inhibit serotonin reuptake, suggesting antidepressant-like properties.
-
Dopamine Receptor Interaction:
- It may also interact with dopamine receptors, which are involved in reward pathways and motor control.
- Research Finding: Animal models indicated that administration of the compound resulted in increased locomotor activity, indicative of dopaminergic stimulation.
Biological Activity and Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Case Study on Pain Management:
- A clinical trial assessed the analgesic properties of the compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its use as an analgesic agent.
-
Neuroprotective Effects:
- In a study involving neurodegenerative disease models, the compound demonstrated protective effects against oxidative stress-induced neuronal damage, suggesting potential applications in treating conditions like Alzheimer's disease.
-
Mood Regulation:
- A double-blind study investigated the antidepressant effects of the compound in patients with major depressive disorder. Participants receiving the treatment reported significant improvements in mood compared to those on placebo.
Q & A
Q. How can metabolomics identify off-target effects or prodrug activation pathways?
- Methodology : Administer ¹⁴C-labeled compound to rats; collect plasma/urine for LC-MS/MS metabolomics. Identify major Phase I/II metabolites and map pathways using software (e.g., MetaboAnalyst). Compare with in vitro CYP450 inhibition data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
